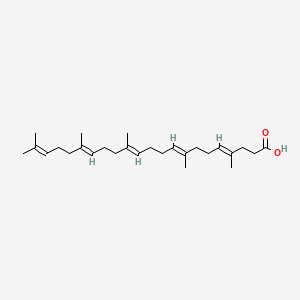
Turbinaric acid
Vue d'ensemble
Description
Turbinaric acid is a cytotoxic secosqualene carboxylic acid that originates from the brown alga Turbinaria ornata . It is used for research purposes .
Synthesis Analysis
This compound is a natural product isolated from the brown alga Turbinaria ornata . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular weight of this compound is 400.64 and its formula is C27H44O2 . The SMILES representation is C/C©=C/CC/C©=C/CC/C©=C/CC/C=C©/CC/C=C©/CCC(O)=O .Applications De Recherche Scientifique
Cytotoxic Properties
Turbinaric acid, isolated from the brown alga Turbinaria ornata, demonstrates moderately cytotoxic properties. Identified as 4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenoic acid, its potential in cytotoxic applications has been explored through spectral analysis and synthesis (Asari, Kusumi, & Kakisawa, 1989).
Chemomarker Utility
This compound has been identified as a chemomarker in Turbinaria conoides, a brown alga species from the South Pacific Islands. This nonvariable discriminant molecule assists in distinguishing T. conoides from closely related species, demonstrating its utility in rapid species discrimination using chemical assays (Le Lann et al., 2014).
Antitubercular Activity
Research on the antitubercular activities of various compounds, including this compound, explores their potential in treating tuberculosis. This study broadens the understanding of this compound's pharmacological applications (Wächter et al., 2001).
Biosorption Properties
Turbinaria ornata, containing this compound, shows significant potential in biosorption applications. It demonstrates an ability to remove copper from aqueous solutions, which could have implications in environmental remediation and wastewater treatment (Vijayaraghavan, Jegan, Palanivelu, & Velan, 2005).
Bioactive Component Analysis
The study of bioactive components in marine macroalgae like Turbinaria ornata, which contains this compound, indicates various biomedical properties. This research is crucial for understanding the potential of these components in medical applications (Bharath et al., 2021).
Antioxidant Capacity
Polysaccharides isolated from Turbinaria conoides, including this compound, exhibit notable antioxidant properties. These findings suggest potential applications in food industry and health supplement development (Chattopadhyay et al., 2010).
Propriétés
IUPAC Name |
(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-22(2)12-9-15-25(5)18-10-16-23(3)13-7-8-14-24(4)17-11-19-26(6)20-21-27(28)29/h12-14,18-19H,7-11,15-17,20-21H2,1-6H3,(H,28,29)/b23-13+,24-14+,25-18+,26-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPHCBHTOHNEI-KDSGDVRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-00-9 | |
| Record name | Turbinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


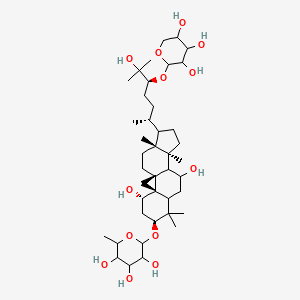

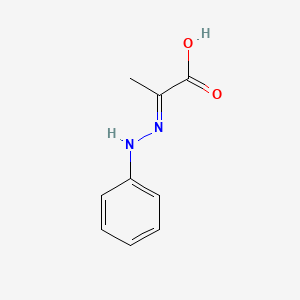
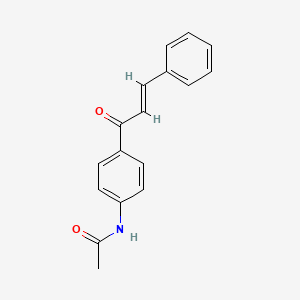
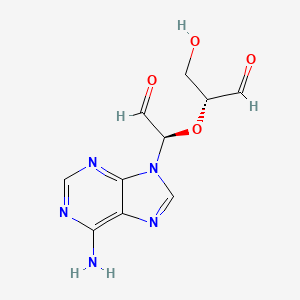
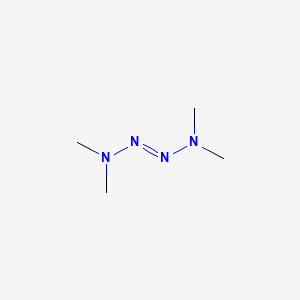
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

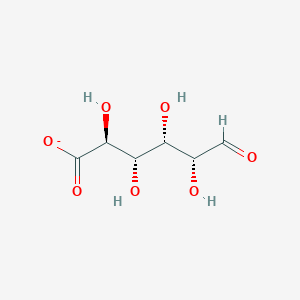
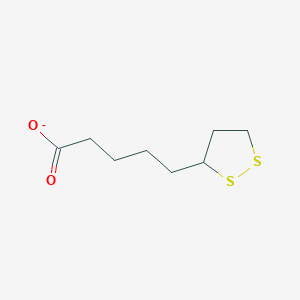
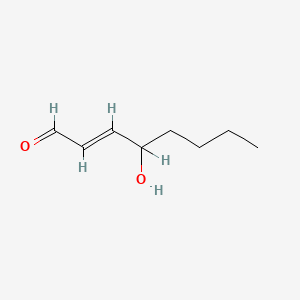
![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![2-(naphthalen-1-ylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide](/img/structure/B1233608.png)
